Cas no 83935-54-0 (Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate)

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate is a specialized organic compound. It exhibits notable stability and high purity, making it ideal for research and synthesis applications. This compound is valued for its unique structural features, which enable specific chemical transformations. Its precise molecular structure ensures predictable reactions and reliable results in various chemical processes.
Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate structure
83935-54-0 structure
商品名:Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate
CAS番号:83935-54-0
MF:C13H21NO8
メガワット:319.30774
CID:706948
PubChem ID:10860141

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate 化学的及び物理的性質

名前と識別子

    • Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate
    • DI-METHYL-4-NITRO-4-[2-(METHOXYCARBONYL)ETHYL]HEPTANEDIOATE
    • Heptanedioic acid,4-(3-methoxy-3-oxopropyl)-4-nitro-, 1,7-dimethyl ester
    • 4-(2-Methoxycarbonyl-aethyl)-4-nitro-heptandisaeure-dimethylester
    • 4-(2-methoxycarbonylethyl)-4-nitroheptanedioic acid dimethyl ester
    • dimethyl 4-(2-(methoxycarbonyl)ethyl)-4-nitroheptanedioate
    • dimethyl 4-nitro-4-<1-<2-(methoxycarbonyl)ethyl>>heptanedioate
    • AKOS015904659
    • SCHEMBL10845666
    • FORHCCKVQQRGBQ-UHFFFAOYSA-N
    • DTXSID40446221
    • gamma-carbomethoxyethyl-gamma-nitropimelic acid dimethyl ester
    • 83935-54-0
    • MDL: MFCD07357282
    • インチ: InChI=1S/C13H21NO8/c1-20-10(15)4-7-13(14(18)19,8-5-11(16)21-2)9-6-12(17)22-3/h4-9H2,1-3H3
    • InChIKey: FORHCCKVQQRGBQ-UHFFFAOYSA-N
    • ほほえんだ: COC(=O)CCC(CCC(=O)OC)(CCC(=O)OC)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 319.12700
  • どういたいしつりょう: 319.12671663g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 13
  • 複雑さ: 364
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 125Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

  • PSA: 124.72000
  • LogP: 1.38470

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate セキュリティ情報

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D077980-250mg
Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate
83935-54-0
250mg
$ 180.00 2022-06-06
TRC
D077980-500mg
Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate
83935-54-0
500mg
$ 290.00 2022-06-06

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate 関連文献

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioateに関する追加情報

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate (CAS No. 83935-54-0): A Comprehensive Overview

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate, a compound with the chemical identifier CAS No. 83935-54-0, has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound, characterized by its nitro and ester functional groups, presents a promising candidate for various applications in drug development and synthetic chemistry.

The molecular structure of Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate consists of a heptane backbone modified with a nitro group at the fourth carbon and ester groups at the first and seventh carbons. The presence of the 3-methoxy-3-oxopropyl side chain adds complexity to its reactivity, making it a versatile intermediate in organic synthesis. This structural arrangement not only influences its chemical behavior but also opens up possibilities for its use in designing novel therapeutic agents.

In recent years, there has been a growing interest in exploring the pharmacological potential of nitro-containing compounds. The nitro group in Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate can undergo reduction to form an amine, which is a common strategy in medicinal chemistry for enhancing bioavailability and metabolic stability. This transformation makes the compound a valuable building block for synthesizing bioactive molecules.

One of the most compelling aspects of this compound is its role in the development of anti-inflammatory and anti-tumor agents. The nitro group's ability to participate in redox reactions suggests that it could be exploited to develop prodrugs that release active therapeutic agents in response to specific biological conditions. Such prodrug strategies are particularly relevant in oncology, where targeted drug delivery systems can improve treatment efficacy while minimizing side effects.

The ester functionality in Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate also contributes to its versatility as a synthetic intermediate. Ester groups are commonly used in peptide mimetics and other peptidomimetic drugs due to their stability and ease of modification. By incorporating this compound into synthetic pathways, researchers can access novel derivatives with enhanced pharmacokinetic properties.

Recent studies have highlighted the importance of understanding the stereochemistry of nitro compounds in drug design. The specific arrangement of atoms in Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate influences its interaction with biological targets, making stereochemical control a critical factor in optimizing its therapeutic potential. Advanced computational methods, such as molecular modeling and quantum mechanics simulations, are being employed to predict and refine the stereochemical outcomes of reactions involving this compound.

The synthesis of Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate involves multi-step organic transformations, including nitration, esterification, and protection-deprotection strategies. These synthetic routes require careful optimization to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly synthetic pathways, aligning with the growing emphasis on green chemistry principles.

In conclusion, Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features, including the presence of nitro and ester groups, make it a valuable intermediate for developing novel therapeutic agents. As research continues to uncover new ways to harness its potential, this compound is poised to play a significant role in future drug discovery efforts.

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